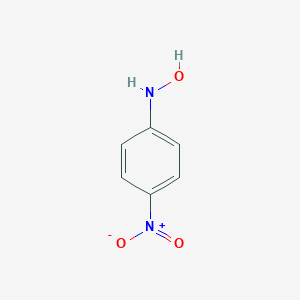

4-Nitrophenylhydroxylamine

Description

Properties

CAS No. |

16169-16-7 |

|---|---|

Molecular Formula |

C6H6N2O3 |

Molecular Weight |

154.12 g/mol |

IUPAC Name |

N-(4-nitrophenyl)hydroxylamine |

InChI |

InChI=1S/C6H6N2O3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4,7,9H |

InChI Key |

XXFXVCXUJCOLSU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NO)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1NO)[N+](=O)[O-] |

Other CAS No. |

16169-16-7 |

Synonyms |

4-nitrophenylhydroxylamine para-nitrophenylhydroxylamine |

Origin of Product |

United States |

Reaction Mechanisms and Pathways of 4 Nitrophenylhydroxylamine

Electrochemical Reaction Mechanisms and Kinetics

The electrochemical reduction of 4-Nitrophenylhydroxylamine in aprotic solvents, such as N,N-dimethylformamide (DMF), is a multifaceted process that has been elucidated through techniques like cyclic voltammetry, chronoamperometry, and controlled potential electrolysis. researchgate.netresearchgate.netmathnet.ru

ECE Mechanism in Aprotic Solvents

The electroreduction of N-aryl hydroxylamine (B1172632) derivatives, including this compound, in a 0.1 M Bu4NClO4/DMF solution proceeds via an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism. researchgate.net This involves an initial electron transfer to the molecule, followed by a chemical step, and then a subsequent electron transfer. researchgate.net This mechanism is complicated by reactions of the products with the initial reactant. researchgate.net

Self-Protonation Reactions in Electrochemical Processes

During the electrochemical reduction of 2- and 4-nitrophenylhydroxylamines in aprotic media, the electrochemically generated radical anions can be protonated by the starting compound itself. mathnet.ruorcid.org This process, known as self-protonation, leads to the formation of the corresponding nitroanilines. mathnet.ruglobalauthorid.com This reaction demonstrates the dual role of this compound as both the substrate and a proton source in the electrochemical process.

Chain Reactions Initiated During Electrochemical Reduction

The electrochemical reduction of this compound can initiate chain reactions. researchgate.netacs.org These chain reactions are particularly evident in the formation of 4,4′-dinitroazobenzene, which has been observed during controlled potential electrolysis and cyclic voltammetry in DMF. researchgate.netmathnet.rumathnet.rumathnet.ru

Formation of Aromatic Azobenzene (B91143) Derivatives

A significant outcome of the electrochemical reduction of this compound is the formation of aromatic azobenzene derivatives, specifically 4,4′-dinitroazobenzene. researchgate.netresearchgate.net This formation is a result of a chain reaction initiated during the electrochemical process. researchgate.netmathnet.rumathnet.ru While the formation of the azobenzene derivative through the substitution of the hydroxyl group by the phenylhydroxylamine anion has a minor contribution in the short timeframe of electroanalytical methods, it becomes the dominant pathway during electrolysis. researchgate.net

Nucleophilic Substitution and Deprotonation Reactions

Beyond electrochemical reactions, this compound and its derivatives can undergo nucleophilic substitution and deprotonation reactions. researchgate.netorganic-chemistry.org During its electroreduction, the process is complicated by the deprotonation of the substrate by aniline (B41778) and hydroxide (B78521) anions. researchgate.net Furthermore, nucleophilic substitution of the hydroxyl group of the substrate by aniline and phenylhydroxylamine anions occurs. researchgate.net

| Reaction Type | Description | Key Intermediates/Products |

| ECE Mechanism | A multi-step electrochemical process involving electron transfer and chemical reaction steps. | Radical anion, Dianion |

| Radical Anion Formation | The initial one-electron reduction of the this compound molecule. | This compound radical anion |

| N-O Bond Cleavage | Fragmentation of the radical anion leading to the breaking of the nitrogen-oxygen bond. | Nitroaniline, Hydroxide anion |

| Self-Protonation | The starting material acts as a proton donor for the radical anion. | Nitroaniline |

| Chain Reaction | A self-propagating series of reactions initiated by the electrochemical process. | 4,4′-Dinitroazobenzene |

| Azobenzene Formation | Dimerization and subsequent reactions leading to the formation of an azo compound. | 4,4′-Dinitroazobenzene |

| Nucleophilic Substitution | Displacement of the hydroxyl group by a nucleophile. | Substituted aniline derivatives |

| Deprotonation | Removal of a proton from the hydroxylamine group. | Phenylhydroxylamine anion |

N-O Sigma Bond Activation through Transition Metal Catalysis

The activation of sigma bonds, such as the N-O bond in this compound and its derivatives, is a key transformation in organic synthesis. Transition metal catalysis offers a powerful strategy for achieving this, often under mild conditions. nih.govnih.gov While direct studies on the transition metal-catalyzed N-O bond activation of this compound itself are specific, the principles can be inferred from broader research on C-H and other bond activations. rsc.orgrutgers.edu These reactions typically involve the coordination of the substrate to a metal center, followed by oxidative addition or other processes that cleave the target bond. rutgers.edu For instance, metals like rhodium and ruthenium have been extensively used in activating various bonds through mechanisms involving the formation of organometallic intermediates. nih.govnih.govrutgers.edu The N-O bond, being relatively weak and polarized, is a plausible candidate for such catalytic activation, leading to reactive intermediates capable of further functionalization.

The cleavage of the N-O bond can proceed through distinct mechanistic pathways: polar (heterolytic) or radical (homolytic).

Polar Pathways: In a polar or heterolytic cleavage, the two electrons of the N-O bond are transferred to one of the atoms, typically the more electronegative oxygen, generating a nitrenium-like species and an alkoxide or phenoxide anion. This type of pathway is often facilitated in polar solvents that can stabilize charged intermediates. masterorganicchemistry.com

Radical Pathways: A radical or homolytic cleavage involves the symmetrical breaking of the N-O bond, where each atom retains one of the bonding electrons. masterorganicchemistry.com This generates a nitrogen-centered radical and an oxygen-centered radical. Such reactions are often initiated by light or a radical initiator. libretexts.org Studies on the electrochemical reduction of N-aryl hydroxylamine derivatives in aprotic solvents have shown that the process can proceed via an ECE mechanism, which includes the formation of a radical anion followed by the cleavage of the N-OH bond within that radical anion. researchgate.net The stability of the resulting radical anion can vary significantly depending on the substitution pattern on the aromatic ring. For example, the radical anion of N-(3-nitrophenyl)hydroxylamine is considerably more stable than that of the 4-nitro isomer. researchgate.netresearchgate.net The rate of radical reactions is often independent of solvent polarity. masterorganicchemistry.com

Reactions with Biological Thiols: Mechanistic Investigations

The interaction of activated arylamines and their metabolites with biological nucleophiles like thiols (e.g., cysteine or glutathione) is of significant toxicological interest. nih.gov Oxidatively activated arylamines can form reactive intermediates such as quinone imines, which can then react with thiols. nih.gov Depending on the structure of the intermediate, this can lead to Michael addition or reduction reactions. nih.gov

Another relevant pathway involves the reaction of nitrosoarenes, which can be formed from N-arylhydroxylamines, with thiols. This reaction yields an intermediate "semimercaptal," which can then branch into various products. nih.gov However, in the context of this compound derivatives used in synthesis, a high degree of chemoselectivity is observed. Competition experiments using N-phenethyl-O-(4-nitrophenyl)hydroxylamine and pyruvic acid in the presence of various other nucleophiles, including the thiol-containing amino acid cysteine, demonstrated that the reaction selectively forms the amide with pyruvic acid. nih.govacs.orgsmolecule.com This suggests that under these specific conditions, the amide formation pathway is significantly more favorable than the reaction with the thiol group. nih.govacs.org

Thermal Decomposition Pathways and Aryloxenium Ion Generation

The generation of highly reactive aryloxenium ions from derivatives of this compound is a key transformation. The reaction of N-nitro-O-(4-nitrophenyl)hydroxylamine with phosphorus pentoxide (P₄O₁₀) in the presence of nitriles leads to the formation of 2-substituted-5-nitro-1,3-benzoxazoles. researchgate.net This reaction is proposed to proceed through an intermediate (phenoxy)oxodiazonium ion, which eliminates a molecule of N₂O to form the 4-nitrophenyloxenium ion ([NO₂C₆H₄O]⁺). researchgate.netresearchgate.net This electrophilic aryloxenium ion is then attacked by the nitrile at the ortho-carbon atom of the phenyl ring, leading to the cyclized product. researchgate.net

Similarly, the thermal decomposition of related N-(aryloxy)pyridinium tetrafluoroborates at high temperatures (180-200°C) in solvents like anisole (B1667542) and benzonitrile (B105546) also generates aryloxenium ions. researchgate.net The mechanism is described as a unimolecular heterolysis of the N-O bond to give pyridine (B92270) and the aryloxenium ion, which subsequently attacks the solvent molecules. researchgate.net A homolytic (radical) process was ruled out in these studies. researchgate.net

Reactivity with Pyruvic Acid Derivatives for Amide Formation

O-(4-Nitrophenyl)hydroxylamines have been identified as effective reagents for chemoselective amide formation when reacted with pyruvic acid derivatives. nih.govacs.org The reaction proceeds efficiently to generate the desired amides in good yields. acs.org The mechanism involves an initial nucleophilic attack by the pyruvic acid derivative on the hydroxylamine nitrogen, followed by the elimination of the stable 4-nitrophenoxide leaving group. smolecule.com

The reactivity of the hydroxylamine is influenced by steric hindrance near the functional group. acs.org Furthermore, the nature of the leaving group on the nitrogen atom plays a critical role in the reaction rate. nih.govacs.org A key feature of this reaction is its remarkable chemoselectivity. Competition experiments have shown that the amide formation with pyruvic acid occurs preferentially even in the presence of a large excess of other nucleophiles commonly found in biological systems. acs.orgsmolecule.com

| Competing Nucleophile | Type of Nucleophile | Outcome |

|---|---|---|

| Glycine | α-Amino Acid | Selective amide formation with pyruvic acid observed |

| Cysteine | Thiol, α-Amino Acid | Selective amide formation with pyruvic acid observed |

| Phenol | Phenol | Selective amide formation with pyruvic acid observed |

| Hexanoic Acid | Carboxylic Acid | Selective amide formation with pyruvic acid observed |

| Lysine | α-Amino Acid (with side-chain amine) | Selective amide formation with pyruvic acid observed |

Advanced Theoretical and Computational Studies on 4 Nitrophenylhydroxylamine

Quantum Chemical Calculations for Reaction Mechanisms and Intermediates

Quantum chemical calculations have been pivotal in unraveling the reaction mechanisms of 4-nitrophenylhydroxylamine, particularly in electrochemical environments. researchgate.net Studies combining cyclic voltammetry, chronoamperometry, and digital simulations with quantum chemical calculations have shown that the electroreduction of N-aryl hydroxylamine (B1172632) derivatives like this compound in aprotic solvents such as N,N-dimethylformamide (DMF) follows an ECE mechanism. researchgate.net This mechanism involves an initial electron transfer to form a radical anion, followed by a chemical step (cleavage of the N–OH bond), and a subsequent electron transfer. researchgate.net

The process is further complicated by the reactions of the generated products with the initial depolarizer molecule. researchgate.net For instance, the electrochemical reduction of this compound can initiate a chain reaction leading to the formation of 4,4′-dinitroazobenzene. researchgate.net Computational analysis helps to identify and characterize the transient intermediates involved in these pathways. The initial one-electron reduction leads to the formation of the corresponding radical anion. researchgate.netresearchgate.net Theoretical models are essential for understanding the stability and subsequent reaction pathways of these intermediates, which dictate the final product distribution. rsc.orgsmu.edu

The table below summarizes the key stages of the electroreduction mechanism of this compound as elucidated by computational and experimental studies.

| Stage | Description | Key Species Involved |

| E (Electron Transfer) | Initial one-electron reduction of the parent molecule. | This compound, Radical Anion |

| C (Chemical Reaction) | Cleavage of the N–OH bond within the radical anion intermediate. | Radical Anion, Nitrenium-type species, OH⁻ |

| E (Electron Transfer) | Further reduction of intermediates. | Various reduction products |

| Side Reactions | Dimerization and other reactions leading to stable products. | 4,4'-dinitroazobenzene |

This table provides a simplified overview of the ECE mechanism and associated reactions for this compound.

Computational Elucidation of N-O Bond Activation Mechanisms

A key aspect of the reactivity of this compound is the activation and cleavage of the N-O bond. Computational studies have been crucial in explaining the mechanism of this bond scission. researchgate.netresearchgate.net Following the initial electron transfer, the resulting radical anion undergoes N–OH bond cleavage. researchgate.net This is a critical step in the decomposition of the molecule and the formation of subsequent products.

Unlike the radical anion of N-(3-nitrophenyl)hydroxylamine, which is relatively stable, the radical anion of the 4-nitro isomer readily eliminates a hydroxide (B78521) anion. researchgate.netresearchgate.net Quantum chemical calculations explain this difference in reactivity. For the 4-nitro isomer, there is significant unpaired electron spin density on the hydroxylamine group in the radical anion state, which weakens the N-O bond and facilitates its cleavage. researchgate.netresearchgate.net In contrast, for the 3-nitro isomer's radical anion, the unpaired electron density is primarily localized on the nitro group, leaving the hydroxylamine group and its N-O bond relatively unperturbed. researchgate.netresearchgate.net This demonstrates how computational models can predict and rationalize the reactivity patterns based on the electronic structure of transient intermediates. nih.gov

The activation of the N-O bond does not always require an initial reduction. Theoretical studies on related systems suggest that factors like protonation or coordination to metal centers can also significantly lower the barrier for N-O bond cleavage, highlighting the diverse pathways available for its activation. rsc.org

Theoretical Investigations of π-Anion Radicals and π-Dianions Reactivity**

The reactivity of this compound is largely governed by its π-anion radical and π-dianion forms. researchgate.netjdigitaldiagnostics.com These species are central to its electrochemical behavior. jdigitaldiagnostics.com The initial one-electron reduction populates the π* orbital, forming the π*-anion radical. researchgate.net As discussed, the stability of this radical anion is a key determinant of the subsequent reaction path. researchgate.net

General theoretical studies on π-anion radicals and π-dianions of organic compounds highlight common reaction types, including dimerization, protonation, and bond cleavage. jdigitaldiagnostics.com The specific behavior is determined by factors such as the distribution of spin and charge density, the solvent environment, and the presence of coordinating species like counter-ions. acs.org In the case of this compound, the nitro group plays a crucial role in stabilizing the negative charge in both the anion radical and the dianion, influencing their structure and reactivity. mdpi.com

| Species | Formation | Key Reactivity Feature | Computational Insight |

| π-Anion Radical | One-electron reduction of the parent molecule. | Undergoes N-O bond cleavage. researchgate.netresearchgate.net | High unpaired spin density on the hydroxylamine group weakens the N-O bond. researchgate.netresearchgate.net |

| π-Dianion | Disproportionation of the anion radical. researchgate.netresearchgate.net | Undergoes facile elimination reactions. researchgate.net | Increased charge density further weakens bonds and enhances reactivity. |

This table compares the characteristics of the π-anion radical and π-dianion of this compound.

Conformational Analysis and Intramolecular Dynamic Phenomena

The three-dimensional structure and internal motions of this compound are critical to its reactivity. Conformational analysis, aided by computational methods, explores the different spatial arrangements of the molecule and the energy barriers between them. ethz.ch For this compound, key conformational degrees of freedom include the rotation around the C-N bonds (both for the nitro and hydroxylamine groups) and the internal torsion of the N-O-H group.

Intramolecular dynamic phenomena, such as the inversion at the nitrogen atom of the hydroxylamine group or the internal rotation of the OH group, can also be investigated computationally. researchgate.net These dynamic processes, even if rapid at room temperature, can play a role in directing reaction pathways by making certain reactive conformations accessible. nih.gov Understanding these dynamic properties provides a more complete picture of the molecule's behavior beyond a static structural representation. researchgate.net

Applications of 4 Nitrophenylhydroxylamine in Organic Synthesis

Utilization as a Key Nitrogen Donor in Stereoselective Transformations

While direct evidence for 4-nitrophenylhydroxylamine as a broad nitrogen donor in various stereoselective transformations is still an evolving area of research, its derivative, O-(4-Nitrophenyl)hydroxylamine, has been identified as an enantioselective and thermally stable reagent. A notable application is in the synthesis of chiral methyl groups. biosynth.com The reactivity of the hydroxylamine (B1172632) is influenced by steric factors near the functional group. acs.org Its utility in chemoselective reactions, particularly in the presence of various functional groups, highlights its potential for more complex, stereocontrolled applications. acs.org

Precursor for the Synthesis of N-Nitro-O-(4-nitrophenyl)hydroxylamine

A significant application of O-(4-nitrophenyl)hydroxylamine is its role as a direct precursor for the synthesis of N-nitro-O-(4-nitrophenyl)hydroxylamine. This transformation is achieved through a novel method of oxidative nitration. The process involves the reaction of O-(4-nitrophenyl)hydroxylamine with potassium nitrite (B80452) (KNO₂) or sodium nitrite (NaNO₂) in the presence of an oxidant such as phenyliodine(III) diacetate (PhI(OAc)₂) or iodosylbenzene (PhIO). researchgate.net The resulting salt can be acidified to yield the final N-nitro-O-(4-nitrophenyl)hydroxylamine in its H-form, a notable achievement as it represents the first N-nitrohydroxylamine isolated in this form. researchgate.net The use of isotopically labeled sodium nitrite (Na¹⁵NO₂) allows for the synthesis of the corresponding ¹⁵N-labeled product. researchgate.net

Table 1: Synthesis of N-Nitro-O-(4-nitrophenyl)hydroxylamine

| Starting Material | Reagents | Product |

| O-(4-nitrophenyl)hydroxylamine | 1. KNO₂ or NaNO₂2. PhI(OAc)₂ or PhIO3. Acidification | N-nitro-O-(4-nitrophenyl)hydroxylamine |

Direct Formation of Amide Linkages with Carboxylic Acid Derivatives

O-(4-Nitrophenyl)hydroxylamines demonstrate significant utility in the direct formation of amide bonds with carboxylic acid derivatives, bypassing the need for traditional coupling reagents. rsc.orgdur.ac.uk Specifically, these hydroxylamines react chemoselectively with pyruvic acid derivatives to generate amides in good yields. acs.org

This chemoselectivity is a key feature of the reaction. Competition experiments have demonstrated that the amide-forming reaction proceeds efficiently even in the presence of other nucleophilic functional groups. acs.org For instance, when N-phenethyl-O-(4-nitrophenyl)hydroxylamine was reacted with pyruvic acid in the presence of excess glycine, cysteine, phenol, hexanoic acid, and lysine, the desired amide was formed with high selectivity. acs.org This suggests that the reaction is compatible with a wide range of functionalities commonly found in more complex molecules like peptides. acs.orglibretexts.org The reaction's efficiency is influenced by steric hindrance near the oxime-derived hydroxylamine functional group. acs.org

Table 2: Chemoselective Amide Formation

| Hydroxylamine Derivative | Carboxylic Acid Derivative | Other Nucleophiles Present | Result |

| N-phenethyl-O-(4-nitrophenyl)hydroxylamine | Pyruvic acid | Glycine, Cysteine, Phenol, Hexanoic acid, Lysine | Selective formation of the corresponding amide. acs.org |

Role in the Synthesis of Substituted Nitroanilines

This compound serves as a crucial intermediate in pathways leading to substituted nitroanilines. It can be formed through the controlled reduction of nitroaromatic compounds. researchgate.net For instance, the reduction of nitro compounds using zinc metal and ammonium (B1175870) chloride under ultrasonic activation is an efficient method for preparing arylhydroxylamines. researchgate.net

Furthermore, electrochemical studies reveal that the radical anion of this compound, generated during electroreduction in DMF, can undergo a self-protonation reaction. This process, where the starting hydroxylamine acts as a proton source for its own radical anion, ultimately leads to the formation of 4-nitroaniline (B120555). researchgate.net While multi-step syntheses of p-nitroaniline often start from other precursors like acetophenone, the intermediacy of hydroxylamine derivatives is a key mechanistic feature in many transformations involving nitroaromatic compounds. magritek.com

Strategic Intermediate in the Synthesis of Dinitroazobenzene Derivatives

The electrochemical behavior of this compound makes it a strategic intermediate for the synthesis of dinitroazobenzene derivatives. mathnet.ru Controlled potential electrolysis and cyclic voltammetry studies have shown that the electrochemical reduction of this compound in dimethylformamide (DMF) initiates a chain reaction. researchgate.netresearchgate.net This reaction cascade results in the formation of 4,4′-dinitroazobenzene. researchgate.netresearchgate.net The process is complex, involving the initial formation of a radical anion, followed by reactions with the starting material. While the nucleophilic substitution of the hydroxyl group by the phenylhydroxylamine anion has a negligible contribution in short-timescale electroanalytical methods, it becomes the dominant pathway during bulk electrolysis, leading to the azobenzene (B91143) derivative. researchgate.net

Advanced Analytical Methodologies for the Characterization and Investigation of 4 Nitrophenylhydroxylamine

Electroanalytical Techniques for Mechanistic Studies

Electroanalytical methods are powerful tools for probing the redox behavior of molecules, providing insights into reaction mechanisms, kinetics, and thermodynamics. britannica.com For 4-nitrophenylhydroxylamine, techniques such as cyclic voltammetry, chronoamperometry, and coulometry have been instrumental in elucidating its complex electrochemical reduction pathways. researchgate.netresearchgate.net

Cyclic voltammetry is a versatile electroanalytical technique used to study the electrochemical properties of a substance in solution. palmsens.com It involves applying a linearly varying potential to an electrode and measuring the resulting current. palmsens.com This method can be used for both qualitative and quantitative analysis of a wide range of materials. britannica.com

In the context of this compound, cyclic voltammetry has been employed to investigate its reduction in aprotic solvents like N,N-dimethylformamide (DMF). researchgate.netmathnet.ru Studies have shown that the electroreduction of N-aryl hydroxylamine (B1172632) derivatives, including this compound, proceeds via an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism. researchgate.net This involves the initial formation of a radical anion, followed by the cleavage of the N–OH bond. researchgate.net

The resulting voltammograms for this compound reveal complexities beyond a simple electron transfer, indicating that the process is complicated by reactions of the products with the initial depolarizer. researchgate.net One significant observation is the self-protonation of the radical anions of this compound, which are generated electrochemically. This self-protonation leads to the formation of the corresponding nitroanilines. mathnet.ru

Table 1: Key Findings from Cyclic Voltammetry of this compound

| Parameter | Observation | Reference |

| Reaction Mechanism | ECE (Electron transfer-Chemical reaction-Electron transfer) | researchgate.net |

| Initial Step | Formation of a radical anion | researchgate.net |

| Subsequent Step | Cleavage of the N–OH bond in the radical anion | researchgate.net |

| Complicating Reactions | Self-protonation of radical anions with the starting compound | mathnet.ru |

| Final Product | Formation of corresponding nitroanilines | mathnet.ru |

Chronoamperometry is an electrochemical technique in which the potential of the working electrode is stepped to a new value, and the resulting current is measured as a function of time. pineresearch.com This method is particularly useful for studying the kinetics of chemical reactions that follow an initial electron transfer. The current decay over time, described by the Cottrell equation, can provide information about the diffusion of the electroactive species and any coupled chemical reactions. pineresearch.com

Coulometry is an analytical method that measures the total charge passed during an electrochemical reaction. numberanalytics.com This technique is based on Faraday's law of electrolysis, which relates the amount of substance reacted to the quantity of electric charge. numberanalytics.com Controlled potential electrolysis, a form of coulometry, involves holding the working electrode at a constant potential to ensure that only the desired electrochemical reaction occurs with 100% current efficiency. libretexts.org

In the investigation of this compound, controlled potential electrolysis has been crucial in identifying the final products of its reduction. researchgate.netmathnet.ru By carrying out the electrolysis on a larger scale compared to voltammetric experiments, sufficient product can be generated for isolation and subsequent analysis. One of the key findings from these experiments is the formation of 4,4′-dinitroazobenzene, which is initiated during the electrochemical reduction of this compound in DMF. researchgate.netmathnet.ru This technique has also confirmed the formation of nitroanilines as a result of the reduction process. mathnet.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and dynamics of molecules. ebsco.comuobasrah.edu.iq It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ebsco.com

While specific detailed NMR studies on this compound are not extensively reported in the provided context, the general application of NMR is crucial for the unambiguous structural confirmation of the starting material and the products formed during its reactions. For instance, following the electrochemical reduction of this compound, NMR would be the definitive method to identify the resulting products, such as the corresponding nitroanilines or 4,4'-dinitroazobenzene. The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra would provide conclusive evidence for the assigned structures. uobasrah.edu.iqresearchgate.net The utilization of NMR in conjunction with mass spectrometry is a common practice for comprehensive mechanistic and structural investigations. researchgate.net

Mass Spectrometry (MS) Techniques for Product Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. sigmaaldrich.com It is a highly sensitive method used for identifying unknown compounds, quantifying known materials, and elucidating the structure and chemical properties of molecules. sigmaaldrich.commayocliniclabs.com

In the context of studying the reaction products of this compound, mass spectrometry plays a vital role. After separation of the reaction mixture, typically by a chromatographic method, MS can provide the molecular weight of the products and, through fragmentation patterns, information about their structure. acdlabs.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. nih.govnih.gov The first mass spectrometer (MS1) is used to select a precursor ion of a specific m/z, which is then fragmented in a collision cell. The resulting product ions are then analyzed by a second mass spectrometer (MS2). mayocliniclabs.com This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and is widely used for the quantitative analysis of trace-level compounds in complex matrices. thermofisher.com

While specific LC-MS/MS methods for the direct analysis of this compound are not detailed in the provided search results, the technique is highly applicable for the analysis of its reaction products. For example, in studies involving the nitration of aromatic compounds, LC-MS/MS is used to determine the structure of the resulting products. researchgate.net The high sensitivity and selectivity of LC-MS/MS would be invaluable for identifying and quantifying the various products formed during the electrochemical reduction or other reactions of this compound, even at very low concentrations. sciex.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group and Bond Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. savemyexams.com It operates on the principle that covalent bonds within a molecule absorb infrared radiation at specific frequencies, causing them to vibrate through stretching or bending motions. savemyexams.commatanginicollege.ac.in The resulting IR spectrum plots the percentage of light transmittance against the wavenumber (cm⁻¹), providing a unique molecular fingerprint. matanginicollege.ac.in

For this compound, IR spectroscopy can confirm the presence of its key functional groups. The region of the spectrum from 4000 to 1500 cm⁻¹ is particularly useful for identifying these groups. libretexts.org The nitro group (NO₂) exhibits a strong, characteristic absorption peak. libretexts.org The hydroxyl (O-H) and amine (N-H) groups also have distinct absorption bands, although their exact position and shape (broad vs. sharp) can be influenced by hydrogen bonding. libretexts.org Absorptions corresponding to the aromatic ring's C-H and C=C bonds are also expected. libretexts.org

The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that are unique to the entire molecule's structure. savemyexams.com By comparing the IR spectrum of a sample to a database of known spectra, the fingerprint region allows for the definitive identification of this compound. savemyexams.com

Table 1: Characteristic IR Absorption Bands for Functional Groups in this compound This table presents typical wavenumber ranges for the functional groups found in this compound.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Amine/Hydroxyl | N-H / O-H | 3300–3650 | Medium to Strong, often Broad |

| Aromatic | =C-H | 3020–3100 | Medium |

| Nitro Compound | NO₂ | 1540 | Strong |

| Aromatic Ring | C=C | 1450–1600 | Medium |

| Amine | C-N | 1030–1230 | Medium |

| Alcohol | C-O | 1050–1150 | Strong |

Data sourced from Chemistry LibreTexts. libretexts.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a specialized technique for studying molecules or molecular fragments that possess unpaired electrons. wikipedia.orgnus.edu.sg Such species are known as paramagnetic radicals. uni-frankfurt.de While this compound in its ground state is not a radical, ESR spectroscopy is an indispensable tool for detecting and characterizing paramagnetic intermediates that may form during its chemical reactions or decomposition. wikipedia.org

The fundamental principle of ESR is analogous to Nuclear Magnetic Resonance (NMR), but it observes the magnetic moments of unpaired electrons rather than atomic nuclei. wikipedia.org The technique can detect free radicals even at low concentrations, making it highly valuable for studying reaction mechanisms where radicals act as short-lived intermediates. wikipedia.org

In cases where radicals are highly unstable, a method called spin trapping can be employed. tcichemicals.com This involves reacting the transient radical with a "spin trap" molecule to form a much more stable paramagnetic species, known as a spin adduct, which can then be easily detected and characterized by ESR. tcichemicals.com The resulting ESR spectrum provides information about the electronic structure and the local environment of the unpaired electron, aiding in the identification of the original radical intermediate. uni-frankfurt.de

Coupled Thermal Analysis for Decomposition Mechanism Studies (e.g., TG/DTG/DSC-FTIR-QMS)

To fully understand the thermal decomposition mechanism of this compound, coupled thermal analysis techniques are employed. A powerful combination involves simultaneous Thermogravimetry (TG), Differential Thermogravimetry (DTG), and Differential Scanning Calorimetry (DSC), with the evolved gases analyzed in real-time by Fourier Transform Infrared Spectroscopy (FTIR) and Quadrupole Mass Spectrometry (QMS). researchgate.net This hyphenated approach provides a comprehensive picture of the thermal events.

Thermogravimetry (TG) and Differential Thermogravimetry (DTG): TG analysis measures the change in mass of a sample as a function of temperature. mdpi.com The resulting TG curve shows the temperature ranges where decomposition and mass loss occur. The DTG curve, which is the first derivative of the TG curve, shows the rate of mass loss, with peaks indicating the temperature of maximum decomposition rate (Tmax). mdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. plos.org This reveals whether the decomposition processes are endothermic (heat absorbing) or exothermic (heat releasing), providing critical thermodynamic data about the reactions. nih.gov

Evolved Gas Analysis (EGA) by FTIR and QMS: As the sample decomposes, volatile products are released. This stream of evolved gas is simultaneously sent to an FTIR spectrometer and a QMS. nih.gov

FTIR spectroscopy analyzes the functional groups of the gaseous products as they evolve, allowing for the identification of molecules like ammonia (B1221849) (NH₃), carbon dioxide (CO₂), and isocyanic acid (HNCO). researchgate.netmdpi.com

Quadrupole Mass Spectrometry (QMS) separates and detects the gaseous products based on their mass-to-charge (m/z) ratio, providing highly sensitive and specific identification of the evolved chemical species. plos.orgresearchgate.net

By combining these techniques, researchers can correlate mass loss events with specific thermal transitions and simultaneously identify the chemical nature of the products released at each stage of decomposition. researchgate.net

Table 2: Potential Gaseous Products from the Thermal Decomposition of this compound This table lists potential decomposition products identifiable by coupled TG-FTIR-QMS, based on the compound's elemental composition and studies of similar molecules.

| Evolved Gas | Chemical Formula | Identification Method |

| Ammonia | NH₃ | FTIR, QMS (m/z 17) |

| Water | H₂O | FTIR, QMS (m/z 18) |

| Carbon Monoxide | CO | FTIR, QMS (m/z 28) |

| Nitrogen Monoxide | NO | QMS (m/z 30) |

| Hydrogen Cyanide | HCN | FTIR, QMS (m/z 27) |

| Isocyanic Acid | HNCO | FTIR, QMS (m/z 43) |

| Carbon Dioxide | CO₂ | FTIR, QMS (m/z 44) |

Data derived from principles and findings reported in related thermal decomposition studies. researchgate.netmdpi.com

Comparative Research on Derivatives and Analogues of 4 Nitrophenylhydroxylamine

Structure-Reactivity Relationships in Isomeric Nitrophenylhydroxylamines (e.g., 2- and 3-Isomers)

The position of the nitro group on the phenyl ring in nitrophenylhydroxylamines significantly influences their electrochemical behavior and stability. Studies on the electroreduction of N-(2-nitrophenyl)hydroxylamine, N-(3-nitrophenyl)hydroxylamine, and N-(4-nitrophenyl)hydroxylamine in aprotic solvents like N,N-dimethylformamide (DMF) have demonstrated distinct differences in the stability of their corresponding radical anions. researchgate.netorcid.org

The radical anion of N-(3-nitrophenyl)hydroxylamine exhibits greater stability compared to its 2- and 4-isomers. researchgate.net In the case of the 2- and 4-nitrophenylhydroxylamines, their electrochemically generated radical anions are prone to self-protonation, a reaction where the starting neutral molecule acts as a proton donor. This process ultimately leads to the formation of the corresponding nitroanilines. mathnet.ru

Conversely, the electroreduction of N-(3-nitrophenyl)hydroxylamine is primarily complicated by the formation of complexes through hydrogen bonds, both between the parent molecules and between the parent molecule and its radical anion. researchgate.net The elimination of a hydroxide (B78521) anion is not a primary reaction pathway for the radical anion of the 3-isomer, but it is observed for the dianion, which can be formed through the disproportionation of the radical anions. researchgate.net

These differences in reactivity can be attributed to the electronic effects of the nitro group at the ortho, meta, and para positions, which alter the electron density distribution within the molecule and influence the stability of the intermediates formed during reduction.

Table 1: Comparative Reactivity of Isomeric Nitrophenylhydroxylamines

| Isomer | Observed Reactivity during Electroreduction | Primary Products |

|---|---|---|

| 2-Nitrophenylhydroxylamine | Radical anion undergoes self-protonation. mathnet.ru | 2-Nitroaniline mathnet.ru |

| 3-Nitrophenylhydroxylamine | Radical anion is relatively stable; forms hydrogen-bonded complexes. researchgate.net | Stable radical anion complexes researchgate.net |

| 4-Nitrophenylhydroxylamine | Radical anion undergoes self-protonation. mathnet.ru | 4-Nitroaniline (B120555) mathnet.ru |

Synthesis and Reactivity Profiles of O-Acyl and O-Nitrophenylhydroxylamine Derivatives

O-acyl and O-nitrophenylhydroxylamines are valuable reagents in organic synthesis, often employed as aminating agents. acs.org Their synthesis has been approached through various methods. One common strategy involves the use of tert-butyl N-hydroxycarbamate. acs.org Another established method is a modification of Zinner's method, which utilizes ethyl acetohydroxamate. acs.orgthermofisher.com These synthetic routes provide access to a range of O-substituted hydroxylamine (B1172632) derivatives. nih.govdeepdyve.comacs.orgscispace.com

The reactivity of these derivatives is characterized by their ability to transfer an amino group to various substrates. For instance, O-(2,4-dinitrophenyl)hydroxylamine is a highly efficient aminating agent. researchgate.net The acid-catalyzed solvolysis of N-sulfonyl and N-acyl-O-arylhydroxylamines has been shown to proceed through the formation of phenoxenium ions, which are reactive intermediates capable of reacting with various nucleophiles. acs.org

A series of O-(4-nitrophenyl)hydroxylamines have been synthesized from their corresponding oximes via reduction with sodium cyanoborohydride at a controlled pH. nih.govacs.org The reactivity of these hydroxylamines is influenced by steric hindrance near the functional group. nih.govacs.org They have been shown to react chemoselectively with pyruvic acid derivatives to form amides, even in the presence of other nucleophiles like amino acids, thiols, and phenols. nih.govacs.orgsmolecule.com This highlights the importance of the leaving group ability of the N-OR substituent in dictating their reactivity. nih.govacs.org

Table 2: Synthesis and Reactivity of O-Acyl and O-Nitrophenylhydroxylamine Derivatives

| Derivative Type | Synthetic Precursors | Key Reactivity |

|---|---|---|

| O-Acyl- and O-Nitrophenylhydroxylamines | tert-Butyl N-hydroxycarbamate, Ethyl acetohydroxamate acs.orgthermofisher.com | Aminating agents, form phenoxenium ions under acidic conditions. acs.orgacs.org |

| O-(4-Nitrophenyl)hydroxylamines | Corresponding oximes nih.govacs.org | Chemoselective amide formation with pyruvic acid derivatives. nih.govacs.org |

N-Nitro-O-(4-nitrophenyl)hydroxylamine: Synthetic Routes and Reactivity

N-nitro-O-(4-nitrophenyl)hydroxylamine is a unique derivative that has been synthesized through oxidative nitration. This method involves the reaction of O-(4-nitrophenyl)hydroxylamine with potassium nitrite (B80452) (KNO2) or sodium nitrite (NaNO2) in the presence of an oxidant such as iodobenzene (B50100) diacetate (PhI(OAc)2) or iodosylbenzene (PhIO). researchgate.net Acidification of the resulting salt yields the N-nitrohydroxylamine in its H-form. researchgate.net

The reactivity of N-nitro-O-(4-nitrophenyl)hydroxylamine is particularly interesting. When treated with strong acids like concentrated sulfuric acid or sulfonic acids, it undergoes a reaction that is believed to proceed through a (phenoxy)oxodiazonium ion intermediate. researchgate.net This intermediate can then eliminate a molecule of nitrous oxide (N2O) to generate a highly reactive aryloxenium ion. researchgate.net This aryloxenium ion subsequently reacts with nucleophiles present in the reaction medium. For example, reaction with concentrated sulfuric acid yields 4-nitropyrocatechol, while reaction with sulfonic acids produces 2-hydroxy-5-nitrophenyl-R-sulfonates. researchgate.net

Furthermore, the reaction of N-nitro-O-(4-nitrophenyl)hydroxylamine with phosphorus pentoxide in the presence of nitriles provides a novel method for generating the aryloxenium ion, which then reacts with the nitrile to form 2-substituted-5-nitro-1,3-benzoxazoles. researchgate.netdntb.gov.ua

Table 3: Synthesis and Reactivity of N-Nitro-O-(4-nitrophenyl)hydroxylamine

| Synthesis Method | Reagents | Key Intermediate | Products |

|---|---|---|---|

| Oxidative Nitration researchgate.net | O-(4-nitrophenyl)hydroxylamine, KNO2/NaNO2, PhI(OAc)2/PhIO | - | N-nitro-O-(4-nitrophenyl)hydroxylamine |

| Reaction with Strong Acids researchgate.net | Concentrated H2SO4 or RSO3H | (Phenoxy)oxodiazonium ion, Aryloxenium ion | 4-Nitropyrocatechol, 2-Hydroxy-5-nitrophenyl-R-sulfonates |

| Reaction with P4O10 and Nitriles researchgate.netdntb.gov.ua | P4O10, RCN | Aryloxenium ion | 2-R-5-Nitro-1,3-benzoxazoles |

Comparative Analysis of Hydroxamic Acid Derivatives

Hydroxamic acids are a broad class of compounds with diverse biological activities, often acting as inhibitors of metalloenzymes due to their ability to chelate metal ions like zinc. nih.govunica.it Structure-activity relationship (SAR) studies on various series of hydroxamic acid derivatives have provided valuable insights into the structural features required for their activity. science.govnih.govscienceopen.com

For instance, in a series of histone deacetylase (HDAC) inhibitors, the steric nature of substituents, the presence of specific linking groups, and the distance between the zinc-binding hydroxamic acid group and other parts of the molecule are all crucial for potent and selective inhibition. science.gov The replacement of the oxygen in the hydroxamic acid with a hydrogen-bond donor can lead to a decrease in activity, highlighting the importance of this specific functionality. nih.gov

When comparing different classes of hydroxamic acid derivatives, the nature of the scaffold to which the hydroxamic acid is attached plays a significant role in determining their biological profile. For example, derivatives bearing cyclic amide/imide groups have shown class-selective HDAC inhibitory activity. science.gov In another study, novel hydroxamic acids with 1,2,4- or 1,3,4-oxadiazole (B1194373) backbones were synthesized and evaluated for their ability to potentiate the activity of antibiotics. mdpi.com The results indicated that the presence of a flexible aliphatic linker between the hydroxamic acid and the heterocyclic core was important for activity. mdpi.com

Table 4: Structure-Activity Relationship Insights from Various Hydroxamic Acid Derivatives

| Derivative Class | Key Structural Features Influencing Activity |

|---|---|

| HDAC Inhibitors | Steric properties of substituents, nature of linker, distance between functional groups. science.govnih.gov |

| Antibiotic Potentiators | Presence of an aliphatic linker between the hydroxamic acid and a heterocyclic core. mdpi.com |

| General Hydroxamic Acids | The integrity of the hydroxamic acid moiety for metal chelation. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Nitrophenylhydroxylamine, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves nitration and hydroxylamine coupling. Utilize predictive databases like PISTACHIO and REAXYS to identify feasible pathways . For optimization, vary reaction parameters (e.g., temperature, solvent polarity) and employ catalysts (e.g., Pd/C for nitro reduction). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) improves yield. Reference procedures for analogous nitroaromatic compounds, such as refluxing in chlorobenzene with controlled stoichiometry, can guide protocol adaptation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use impermeable nitrile gloves (tested for penetration resistance) and respiratory protection (NIOSH-approved masks for particulates). Avoid skin/eye contact; work in a fume hood with secondary containment. Storage conditions should prioritize dryness and darkness (4°C under nitrogen) to prevent decomposition. Safety guidelines for structurally similar nitro compounds recommend spill containment with inert absorbents (e.g., vermiculite) and immediate ethanol rinses for accidental exposure .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodology : Confirm identity via FT-IR (C-NO₂ stretching ~1520 cm⁻¹) and ¹H NMR (aromatic proton splitting patterns). Quantify purity using HPLC (C18 column, acetonitrile:water mobile phase) or TLC (Rf comparison against standards). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 169). Cross-reference spectral data with NIST Chemistry WebBook entries for nitroaromatic analogs .

Advanced Research Questions

Q. What computational or experimental approaches elucidate reaction mechanisms involving this compound?

- Methodology : Combine DFT calculations (Gaussian or ORCA software) with kinetic studies (stopped-flow UV-Vis) to map intermediates like nitroso derivatives. Isotopic labeling (¹⁵N) tracks nitrogen migration during reduction. For experimental validation, use in situ IR or Raman spectroscopy to monitor transient species. Literature on diazene derivatives highlights the role of electron-withdrawing groups in stabilizing transition states .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodology : Apply systematic review frameworks (PRISMA or Cochrane guidelines) to assess data quality and bias . Replicate experiments under standardized conditions (e.g., pH 7 buffer for solubility tests). Use DSC/TGA to resolve stability conflicts by measuring decomposition onset temperatures. Meta-analyses of nitro compound behavior can identify trends (e.g., substituent effects on hydrophobicity) .

Q. What strategies study the environmental degradation pathways of this compound under varying conditions?

- Methodology : Simulate natural conditions (UV light, microbial consortia) in controlled bioreactors. Analyze degradation products via LC-MS/MS and compare to metabolic databases (e.g., BKMS_METABOLIC). For abiotic pathways, conduct photolysis experiments (λ=254 nm) with O₂/N₂ atmospheres. Reference studies on hydroxylamine derivatives suggest nitro-group reduction as a primary degradation step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.